molecular formula C20H23FN2O B4929416 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine

1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine

Cat. No. B4929416
M. Wt: 326.4 g/mol
InChI Key: MCABPSGBRIKBNL-UHFFFAOYSA-N
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Description

1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine, also known as AFBP, is a novel compound that has gained significant attention in the scientific community. Its unique chemical structure and potential therapeutic applications have made it a subject of extensive research.

Mechanism of Action

The exact mechanism of action of 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine is not fully understood. However, it is believed to act on the serotonin and dopamine receptors in the brain. 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has been shown to have a modulatory effect on the GABAergic system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects. Furthermore, 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has been shown to have antioxidant properties, which may help to prevent oxidative damage to neurons.

Advantages and Limitations for Lab Experiments

1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. Moreover, 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the limitations of 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine is its limited solubility in water, which may pose a challenge in some experimental settings.

Future Directions

There are several future directions for the research on 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of drug addiction and withdrawal symptoms. Another direction is to study its neuroprotective effects in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to elucidate the exact mechanism of action of 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine is a novel compound that has shown promising results in various scientific research applications. Its unique chemical structure and potential therapeutic applications have made it a subject of extensive research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde with allyl bromide to form 2-fluorobenzyl allyl ether. This intermediate is then reacted with 1-benzylpiperazine to produce 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine. The purity of the final product is ensured by recrystallization and characterization using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has shown promising results in various scientific research applications. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has also been investigated for its neuroprotective effects in the treatment of Parkinson's disease and Alzheimer's disease. Moreover, 1-[2-(allyloxy)benzyl]-4-(2-fluorophenyl)piperazine has been shown to have potential as a therapeutic agent for the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

1-(2-fluorophenyl)-4-[(2-prop-2-enoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c1-2-15-24-20-10-6-3-7-17(20)16-22-11-13-23(14-12-22)19-9-5-4-8-18(19)21/h2-10H,1,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCABPSGBRIKBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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